4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine
Description
The compound 4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine features a pyrimidine core substituted at the 4-position with a methoxy group and at the 6-position with an azetidine ring. The azetidine moiety is further functionalized with a (pyridin-3-yloxy)methyl group. This structure combines a rigid pyrimidine scaffold with a conformationally constrained azetidine ring, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
4-methoxy-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-14-5-13(16-10-17-14)18-7-11(8-18)9-20-12-3-2-4-15-6-12/h2-6,10-11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFKXIRFUVSGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Formation of the azetidinyl group: The azetidinyl group can be synthesized through the reaction of suitable amines with epoxides or azetidinone precursors.
Attachment of the pyridin-3-yloxy methyl group: This step involves the reaction of the azetidinyl intermediate with pyridin-3-yloxy methyl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine and pyridine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine or Related Heterocycles
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]Pyridin-1-yl)Azetidin-1-yl]Methyl]Morpholin-4-yl]Quinoline-8-Carbonitrile (TLR7-9 Antagonist)
- Structure : Contains an azetidine ring linked to a tetrahydropyrazolo-pyridine system and a morpholine moiety.
- Key Differences : Replaces the pyridin-3-yloxy group with a fused pyrazolo-pyridine ring and introduces a morpholine spacer.
- Comparison : The user’s compound lacks the morpholine and fused pyrazolo-pyridine systems, which may reduce TLR7-9 affinity but improve metabolic stability due to fewer steric demands.
4-Methoxy-6-(Piperazin-1-yl)Pyrimidine Dihydrochloride
- Structure : Features a piperazine ring (6-membered, two nitrogen atoms) at the pyrimidine’s 6-position.
- Key Differences : Piperazine’s larger ring size and additional nitrogen may enhance solubility (as a dihydrochloride salt) but reduce conformational rigidity compared to azetidine.
Pyrimidine Derivatives with Varied Substituents
Mepirizole (4-Methoxy-2-(5-Methoxy-3-Methylpyrazol-1-yl)-6-Methylpyrimidine)
- Structure : Pyrimidine with 4-methoxy, 6-methyl, and 2-pyrazolyl groups.
- Key Differences : Substitution at the 2-position with a pyrazole ring instead of azetidine at the 6-position.
- Activity: Known for anti-inflammatory and analgesic properties.
- Comparison : The user’s compound’s azetidine-pyridinyloxy substituent may offer distinct electronic interactions (e.g., hydrogen bonding via pyridinyl oxygen) compared to mepirizole’s methylpyrazole .
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
Pyridine-Containing Analogues
(E)-6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoronicotinaldehyde Oxime
- Structure : Pyrrolidine (5-membered ring) linked to a pyridine core with a silyl-protected hydroxymethyl group.
- Key Differences : Pyrrolidine’s larger ring size reduces strain but increases flexibility compared to azetidine.
- Comparison : The user’s compound’s azetidine may confer higher binding affinity due to reduced entropy loss upon target engagement .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Azetidine vs.
- Substituent Effects : The (pyridin-3-yloxy)methyl group may engage in π-π stacking or hydrogen bonding, contrasting with the steric bulk of tert-butyldimethylsilyl groups in pyrrolidine analogues .
- Therapeutic Potential: Structural similarities to TLR7-9 antagonists suggest possible immunomodulatory applications, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
